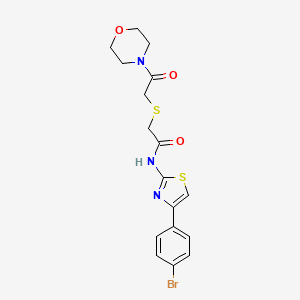

N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide

Description

Properties

IUPAC Name |

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrN3O3S2/c18-13-3-1-12(2-4-13)14-9-26-17(19-14)20-15(22)10-25-11-16(23)21-5-7-24-8-6-21/h1-4,9H,5-8,10-11H2,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVRDUONKWYQJAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide typically involves multiple steps, starting with the preparation of the thiazolyl core This can be achieved through the cyclization of 4-bromophenylthiourea with α-bromoesters under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium methoxide (NaOCH₃) and dimethyl sulfoxide (DMSO).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide is a chemical compound with diverse applications in scientific research, particularly in pharmacology for its potential antimicrobial and anticancer properties. The compound features a thiazole moiety and a morpholino group, with the bromophenyl group enhancing its biological activity, making it a valuable subject in medicinal chemistry.

Synthesis and Structure

The synthesis of this compound involves several key steps to modify its structure and enhance its pharmacological properties. This compound is a synthetic molecule characterized by a thiazole ring, bromophenyl substitution, and morpholine functionality.

Biological Activities and Applications

this compound exhibits significant biological activities, leading to its applications in:

- Antimicrobial Agent: Derivatives closely related to this compound have demonstrated promising antimicrobial properties against Gram-positive and Gram-negative bacteria.

- Anticancer Agent: Some derivatives have displayed significant anticancer activity against human breast cancer cell lines, suggesting their potential as leads for further development of cancer therapies.

Molecular Interaction Studies

Molecular docking techniques are used in interaction studies to understand how this compound binds to biological targets at the molecular level. These studies provide insights into its mechanism of action and potential efficacy against specific diseases.

Structural Similarity and Biological Activity

Several compounds share structural similarities with this compound. The table below compares some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-bromophenyl)-thiazol-2-amines | Lacks morpholino group | Moderate antimicrobial activity |

| N-(5-methyl-thiazol-2-yloxy)-acetamides | Contains a methyl thiazole | Anticancer properties |

| 4-(6-amino-thiazol)-acetic acid derivatives | Different acetic acid substituent | Antimicrobial activity |

Mechanism of Action

The mechanism by which N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide exerts its effects involves interaction with specific molecular targets. The thiazolyl and morpholino groups are believed to play crucial roles in binding to enzymes or receptors, leading to the inhibition of biological processes. The exact pathways and targets are still under investigation, but research suggests involvement in cellular signaling and metabolic pathways.

Comparison with Similar Compounds

Antimicrobial Thiazole Acetamides

Compounds sharing the N-(4-(4-bromophenyl)thiazol-2-yl)acetamide scaffold with varied substituents exhibit potent antimicrobial activity. Key examples include:

*Data pending further experimental validation.

Pharmacokinetic Modulators

Piperazine- and morpholino-containing derivatives demonstrate significant effects on drug bioavailability:

Enzyme Inhibitors

Thiazole-acetamide hybrids linked to coumarin or triazinoindole scaffolds exhibit enzyme inhibitory properties:

Anticancer and Antiproliferative Agents

Thiazole derivatives with halogenated aryl groups show antiproliferative activity:

Biological Activity

N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article reviews the synthesis, biological evaluation, and molecular mechanisms associated with this compound.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Thiazole Ring : The initial step includes the reaction of p-bromoacetophenone with thiourea in the presence of iodine to form 4-(4-bromophenyl)thiazol-2-amine.

- Acetamide Formation : This intermediate is then reacted with chloroacetyl chloride and triethylamine to yield N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide.

- Thioether Formation : Finally, the thioether bond is formed by reacting the above compound with morpholine derivatives, leading to the target compound.

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties against various bacterial and fungal strains. In vitro studies indicate that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal species.

| Compound | Activity Type | Microorganisms Tested | Results |

|---|---|---|---|

| This compound | Antimicrobial | Staphylococcus aureus, E. coli, Candida albicans | Effective against all tested strains |

The antimicrobial mechanism is believed to involve disruption of bacterial lipid biosynthesis, which is critical for maintaining cell membrane integrity .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown significant anticancer activity. The evaluation against the MCF7 human breast adenocarcinoma cell line revealed that it inhibits cell proliferation effectively.

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| This compound | MCF7 | 10.5 ± 1.5 | Comparable to 5-fluorouracil |

Molecular docking studies suggest that the compound interacts with specific targets within cancer cells, potentially inhibiting pathways essential for tumor growth and survival .

The biological activity of this compound can be attributed to its structural features:

- Thiazole Moiety : Known for its broad-spectrum antimicrobial and anticancer properties.

- Bromophenyl Group : Enhances lipophilicity and biological activity.

- Morpholino Group : Contributes to improved solubility and bioavailability.

Molecular docking simulations have provided insights into how this compound binds to target proteins involved in microbial resistance and cancer cell proliferation .

Case Studies

Recent research highlights the efficacy of this compound in various experimental settings:

- Study on Antimicrobial Resistance : A study demonstrated that this compound was effective against antibiotic-resistant strains of E. coli and Staphylococcus aureus, suggesting its potential as a novel therapeutic agent in combating resistant infections .

- Anticancer Efficacy : In a comparative study involving multiple thiazole derivatives, this compound exhibited superior anticancer activity compared to standard chemotherapeutics like doxorubicin .

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide?

- Methodological Answer : The synthesis involves a multi-step process. First, prepare the 2-aminothiazole core by reacting 4-bromoacetophenone with thiourea in the presence of iodine (Höft–Gabriel synthesis). Next, introduce the chloroacetamide group via nucleophilic substitution using chloroacetyl chloride in dimethylformamide (DMF) at room temperature for 24 hours . Finally, substitute the chlorine atom with 2-morpholino-2-oxoethylthiol under basic conditions (e.g., potassium carbonate in acetone). Key factors include stoichiometric control (1:1 molar ratio for intermediates), solvent purity (anhydrous DMF), and recrystallization in ethanol to achieve >85% purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- 1H/13C-NMR : Confirm aromatic protons (δ 7.30–7.70 ppm for bromophenyl), thiazole-CH (δ ~7.34 ppm), and morpholino carbonyl (δ ~167 ppm) .

- IR Spectroscopy : Identify C=O (1633–1671 cm⁻¹), C-S (812–829 cm⁻¹), and C-Br (629 cm⁻¹) stretches .

- HPLC/MS : Ensure molecular ion peaks align with the theoretical mass (e.g., m/z ~527 for derivatives) .

- Elemental Analysis : Verify C, H, N, S, and Br content within ±0.3% of theoretical values .

Q. What solvents and reaction conditions are optimal for recrystallization?

- Methodological Answer : Ethanol is preferred for recrystallization due to its polarity and compatibility with thiazole derivatives. For example, dissolve the crude product in hot ethanol (70°C), filter to remove insoluble impurities, and cool to 4°C for 12 hours to yield needle-like crystals. This method achieves >90% recovery and minimizes residual DMF .

Advanced Research Questions

Q. How can researchers design dose-response studies to evaluate this compound’s antiproliferative activity?

- Methodological Answer :

- Cell Lines : Use ER+ MCF7 breast cancer cells and compare with non-cancerous lines (e.g., HEK293) .

- Concentration Range : Test 0.1–100 µM in triplicate, using 5-fluorouracil (IC50 ~10 µM) as a positive control.

- Assay : Employ the Sulforhodamine B (SRB) assay. Fix cells with trichloroacetic acid after 72 hours, stain with SRB, and measure absorbance at 565 nm. Calculate IC50 using nonlinear regression (GraphPad Prism) .

- Data Interpretation : Compare dose-response curves for derivatives (e.g., d1 IC50 = 12.3 µM vs. d9 IC50 = 8.7 µM) to identify substituent effects .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for thiazole derivatives?

- Methodological Answer :

- Meta-Analysis : Compare substituent effects across studies. For example, 4-chloro-3-nitro groups enhance antimicrobial activity (MIC = 8 µg/mL) but reduce solubility, while methyl groups improve bioavailability .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding to targets like EGFR or COX-2. Validate findings with MD simulations (GROMACS) to analyze stability over 100 ns .

- Experimental Validation : Synthesize hybrid derivatives (e.g., combining morpholino and sulfonamide groups) to test SAR hypotheses .

Q. How can researchers address low yields in the final substitution step (e.g., morpholino-thiol coupling)?

- Methodological Answer :

- Catalyst Optimization : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance nucleophilicity .

- Solvent Screening : Test polar aprotic solvents (acetonitrile > DMF > DMSO) to improve reaction kinetics.

- Temperature Control : Conduct reactions at 50°C instead of RT to accelerate substitution without decomposition .

Data Contradiction Analysis

Q. How should researchers interpret conflicting biological activity data across studies?

- Methodological Answer :

- Source Evaluation : Assess assay protocols. For example, MIC values vary if studies use different bacterial strains (e.g., E. coli MTCC443 vs. clinical isolates) .

- Purity Verification : Cross-check HPLC data; impurities >5% can artificially inflate/deflate activity .

- Statistical Rigor : Apply ANOVA to confirm significance (p < 0.05) and report confidence intervals for IC50 values .

Methodological Troubleshooting

Q. What steps mitigate solubility issues in in vitro assays?

- Methodological Answer :

- Co-Solvents : Use 0.1% DMSO in PBS to dissolve hydrophobic derivatives.

- Prodrug Design : Introduce phosphate esters at the morpholino group to enhance aqueous solubility .

- Nanoformulation : Encapsulate the compound in PLGA nanoparticles (size: 150 nm, PDI < 0.2) for sustained release .

Q. How can researchers improve reproducibility in synthetic protocols?

- Methodological Answer :

- Standardize Reagents : Use freshly distilled chloroacetyl chloride to prevent hydrolysis.

- Automate Stirring : Maintain consistent rpm (e.g., 500 rpm) using overhead mechanical stirrers.

- Documentation : Report exact recrystallization times and cooling rates (e.g., 1°C/min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.